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A comprehensive review of the available toxicological data on the peyote cactus alkaloid,

lophophorine, reveals a significant gap in modern scientific literature. While early

pharmacological studies and anecdotal reports consistently point to its convulsant properties in

animal models, a lack of quantitative data, such as median lethal dose (LD50) values and

detailed mechanistic studies, presents a challenge for a complete toxicological assessment.

This guide synthesizes the available historical and contemporary information to provide

researchers, scientists, and drug development professionals with a thorough understanding of

the current state of knowledge on lophophorine toxicology.

Lophophorine, a tetrahydroisoquinoline alkaloid found in the peyote cactus (Lophophora

williamsii), has been noted for its distinct toxicological effects compared to the more abundant

and well-studied alkaloid, mescaline. Historical accounts, primarily from the late 19th and early

20th centuries, form the bedrock of our current understanding. These early studies, while

lacking the rigorous methodologies of modern toxicology, provide valuable qualitative insights

into the adverse effects of lophophorine.

Acute Toxicity in Animal Models: A Historical
Perspective
The pioneering work of German pharmacologist Arthur Heffter in the late 1890s provides the

most direct, albeit limited, toxicological data on lophophorine. His research, documented in
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publications such as the Archiv für experimentelle Pathologie und Pharmakologie, involved

experiments on various animal species, most notably frogs.

Heffter described lophophorine as having "strychnine-like" properties, inducing stimulant

effects that could lead to convulsions. This characterization has been consistently echoed in

subsequent reviews and literature, solidifying its reputation as a convulsant in rodents.[1][2]

One secondary source even suggests that a sample initially labeled as "mescalin" and found to

be highly toxic in early animal experiments may have been a mixture of anhalonidine and

lophophorine, further alluding to lophophorine's potent effects.

Unfortunately, Heffter's publications and the available secondary literature do not provide

specific quantitative data, such as the precise doses that induced convulsions or the lethal

doses in his animal experiments. This absence of LD50 values precludes a definitive

classification of lophophorine's acute toxicity according to modern regulatory standards.

Table 1: Summary of Qualitative Toxicological Effects of Lophophorine in Animal Models

Animal Model Observed Effects Reference

Frogs Strychnine-like stimulation

Rodents Convulsant activity

Experimental Protocols: Reconstructing Early
Methodologies
Detailed experimental protocols from Heffter's work are not fully available in contemporary

databases. However, based on the scientific standards of the era, it can be inferred that his

methodologies likely involved the administration of isolated lophophorine, likely as a salt, to

animals, followed by careful observation of behavioral and physiological changes. Doses would

have been determined based on the amount of purified substance available.

A self-experiment conducted by Heffter, where he ingested 20 mg of lophophorine
hydrochloride, resulted in physical symptoms such as a "strong, painful pressure in the back of

the head along with facial warmth and flushing" and a slightly decreased pulse rate, but notably
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did not induce convulsions. This suggests a dose-dependent effect and highlights the need for

controlled dose-response studies in animal models.

Mandatory Visualizations
To better understand the context of lophophorine's toxicological profile and its potential

mechanisms, the following diagrams illustrate its chemical relationship to other peyote alkaloids

and a hypothetical workflow for a modern toxicological assessment.
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Figure 1: Chemical classification of major peyote alkaloids.
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Figure 2: Proposed workflow for modern toxicological evaluation of lophophorine.

Potential Mechanisms of Convulsant Activity
The precise molecular mechanisms underlying the convulsant effects of lophophorine have

not been elucidated. However, its chemical structure as a tetrahydroisoquinoline provides some

clues. Other tetrahydroisoquinoline alkaloids have been studied for their neurotoxic properties,

with some demonstrating effects on dopaminergic and other neurotransmitter systems.

The convulsant action could potentially involve:

GABA Receptor Antagonism: Inhibition of the primary inhibitory neurotransmitter in the

central nervous system, gamma-aminobutyric acid (GABA), is a common mechanism for

convulsant agents.

NMDA Receptor Agonism: Excessive activation of N-methyl-D-aspartate (NMDA) receptors,

a type of glutamate receptor, can lead to excitotoxicity and seizures.

Ion Channel Modulation: Interference with the function of voltage-gated sodium or potassium

channels could lead to neuronal hyperexcitability.
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Further research, including in vitro receptor binding and electrophysiological studies, is

necessary to investigate these potential pathways.
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Figure 3: Hypothetical mechanisms of lophophorine-induced convulsions.

Conclusion and Future Directions
The toxicological profile of lophophorine remains largely incomplete. While historical evidence

strongly suggests it is a convulsant in animal models, the absence of modern, quantitative

studies limits a thorough risk assessment. There is a clear need for contemporary research to

address this knowledge gap.

Future studies should focus on:

Determination of LD50 values in multiple animal species and via different routes of

administration.
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Detailed characterization of the convulsant effects, including dose-response relationships

and time to onset.

Investigation of the underlying molecular mechanisms of toxicity.

Sub-chronic and chronic toxicity studies to assess the potential for long-term adverse effects.

A comprehensive understanding of lophophorine's toxicology is crucial for researchers

investigating the pharmacology of peyote alkaloids, for medical professionals encountering

cases of peyote ingestion, and for regulatory agencies tasked with assessing the risks of novel

psychoactive substances. The information presented in this guide serves as a foundation for

these future research endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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